molecular formula C22H18N2O3 B3458727 (2E)-3-(furan-2-yl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide

(2E)-3-(furan-2-yl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide

Cat. No.: B3458727
M. Wt: 358.4 g/mol
InChI Key: BIOFSVSQNBXLQF-CSKARUKUSA-N
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Description

(2E)-3-(furan-2-yl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a benzoxazole moiety, and a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the benzoxazole moiety: This involves the condensation of o-aminophenol with carboxylic acids or their derivatives.

    Coupling reaction: The final step involves coupling the furan ring and benzoxazole moiety with a prop-2-enamide linkage using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3).

Major Products

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit specific enzymes involved in metabolic pathways or interact with receptors to modulate cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of furan, benzoxazole, and prop-2-enamide in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-14-5-9-20-19(12-14)24-22(27-20)16-7-6-15(2)18(13-16)23-21(25)10-8-17-4-3-11-26-17/h3-13H,1-2H3,(H,23,25)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOFSVSQNBXLQF-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-(furan-2-yl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide
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(2E)-3-(furan-2-yl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide
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(2E)-3-(furan-2-yl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide
Reactant of Route 4
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(2E)-3-(furan-2-yl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide
Reactant of Route 5
(2E)-3-(furan-2-yl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide
Reactant of Route 6
(2E)-3-(furan-2-yl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide

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